molecular formula C14H19FN2O5S B2447863 ETHYL 4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE CAS No. 695170-34-4

ETHYL 4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2447863
CAS No.: 695170-34-4
M. Wt: 346.37
InChI Key: UKVXWENPGKIXGB-UHFFFAOYSA-N
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Description

ETHYL 4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a chemical compound with the molecular formula C14H19FN2O5S and a molecular weight of 346.375 Da This compound is known for its unique structural features, which include a piperazine ring, a sulfonyl group, and a fluoro-substituted methoxyphenyl group

Preparation Methods

The synthesis of ETHYL 4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Fluoro-Methoxyphenyl Intermediate:

    Sulfonylation: The fluoro-methoxyphenyl intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Piperazine Ring Formation: The sulfonylated intermediate is then reacted with piperazine to form the piperazine ring.

    Esterification: Finally, the carboxylate group is introduced through esterification with ethyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

ETHYL 4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

ETHYL 4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards specific targets. The piperazine ring provides structural rigidity and contributes to the overall stability of the compound .

Comparison with Similar Compounds

ETHYL 4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazinecarboxylate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

    Ethyl 4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazinecarboxylate: The presence of a bromo group can lead to different chemical and biological properties compared to the fluoro-substituted compound.

    Ethyl 4-[(5-methyl-2-methoxyphenyl)sulfonyl]piperazinecarboxylate: The methyl group can influence the compound’s lipophilicity and overall reactivity.

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)13-10-11(15)4-5-12(13)21-2/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVXWENPGKIXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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